molecular formula C19H28N2O6S2 B2802633 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1448072-81-8

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2802633
CAS RN: 1448072-81-8
M. Wt: 444.56
InChI Key: RFMIULQRFZZCBW-UHFFFAOYSA-N
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Description

This compound contains two piperidine rings, which are six-membered rings with one nitrogen atom. Piperidine is a common structure in many pharmaceutical compounds due to its ability to bind to various biological targets. The compound also contains two sulfonyl groups attached to the piperidine rings, which can increase the compound’s solubility in water and may enhance its ability to interact with biological targets .


Molecular Structure Analysis

The compound’s molecular structure includes two piperidine rings, two sulfonyl groups, and a methoxy group. These functional groups can influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions and additions. The sulfonyl groups in the compound can act as leaving groups in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl groups could enhance the compound’s solubility in water .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have shown potential in antimicrobial applications. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for similar compounds in treating infections (Mallesha & Mohana, 2014).

Crystal Structure Analysis

The compound’s crystal structure has been studied, contributing to the understanding of its molecular geometry and potential interactions. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a similar compound, was analyzed, providing insights into its monoclinic crystal class and space group, which could be relevant for similar compounds (Girish et al., 2008).

Neuroprotective Activities

Some structurally related compounds have been explored for their neuroprotective activities. Aryloxyethylamine derivatives, including those with methoxyphenyl and methanone groups, showed potential neuroprotective effects against glutamate-induced cell death, suggesting a similar possibility for the compound (Zhong et al., 2020).

Synthesis and Characterization

The synthesis and characterization of similar compounds have been a significant area of research. For example, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, a structurally related compound, was synthesized and characterized, providing a framework that could be applicable to the synthesis and analysis of the compound (Naveen et al., 2015).

Biological Activities

Compounds with similar structures have been studied for various biological activities, including herbicidal and insecticidal properties. For instance, N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group exhibited favorable herbicidal and insecticidal activities, indicating potential uses for similar compounds in agricultural settings (Wang et al., 2015).

Future Directions

Future research could focus on exploring the biological activity of this compound and developing synthesis methods for this and similar compounds .

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-9-11-20(12-10-18)19(22)15-7-13-21(14-8-15)28(2,23)24/h3-6,15,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMIULQRFZZCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

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